

Z-Gly-Gly-Arg-AMC: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Z-Gly-Gly-Arg-AMC

Cat. No.: B10799669

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For researchers, scientists, and drug development professionals, **Z-Gly-Gly-Arg-AMC** stands as a pivotal tool in the study of serine proteases. This fluorogenic substrate is instrumental in quantifying the activity of key enzymes such as thrombin and urokinase, offering insights into physiological and pathological processes including blood coagulation, fibrinolysis, and cancer progression.

This technical guide provides an in-depth overview of **Z-Gly-Gly-Arg-AMC**, encompassing its chemical properties, detailed experimental protocols for its use in thrombin generation and urokinase activity assays, and its role within relevant signaling pathways.

Core Chemical and Physical Data

Z-Gly-Gly-Arg-AMC (Benzyloxycarbonyl-glycyl-glycyl-arginine-7-amino-4-methylcoumarin) is commercially available in several forms, primarily as the free base and as hydrochloride (HCl) or trifluoroacetate (TFA) salts. The choice of form can influence solubility and stability in experimental setups. The key quantitative data for these common forms are summarized below.

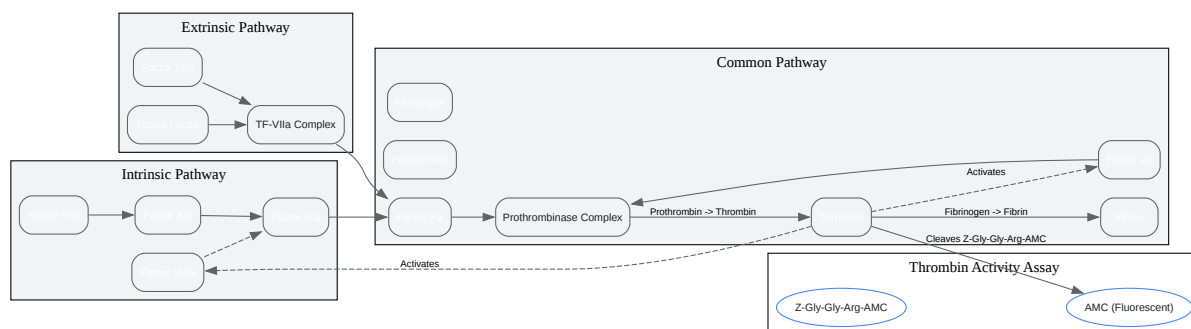
Form	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Free Base	66216-78-2	C ₂₈ H ₃₃ N ₇ O ₇	579.6
HCl Salt	102601-58-1	C ₂₈ H ₃₄ ClN ₇ O ₇	616.1
TFA Salt	66216-79-3	C ₃₀ H ₃₄ F ₃ N ₇ O ₉	693.63

Enzymatic Activity and Signaling Pathways

Z-Gly-Gly-Arg-AMC serves as a substrate for a range of trypsin-like serine proteases. The cleavage of the amide bond between arginine and the 7-amino-4-methylcoumarin (AMC) group by these enzymes results in the release of the highly fluorescent AMC molecule. This fluorescence can be monitored in real-time to determine enzyme activity.

The Coagulation Cascade and Thrombin Activity

Thrombin is a central enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to clot formation. The activity of thrombin can be precisely measured using **Z-Gly-Gly-Arg-AMC**.

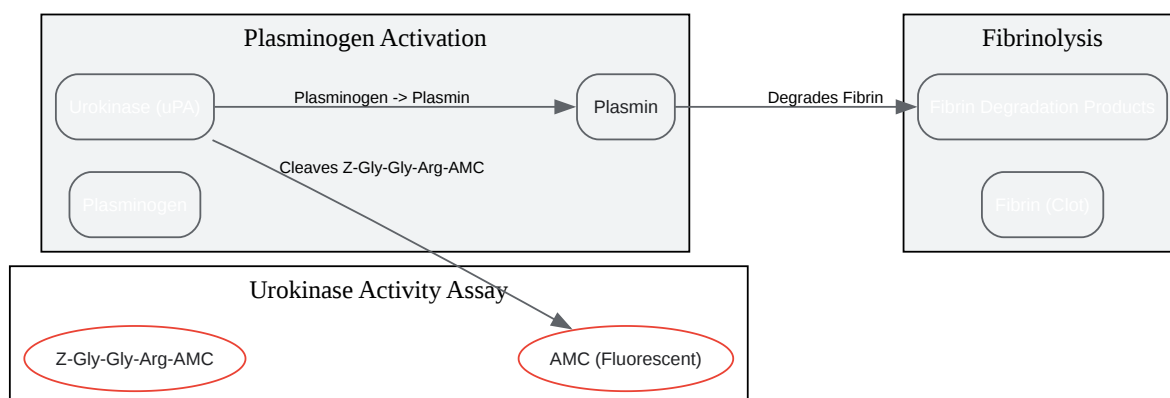


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Coagulation cascade leading to thrombin formation and subsequent cleavage of **Z-Gly-Gly-Arg-AMC**.

The Fibrinolytic System and Urokinase Activity

Urokinase, also known as urokinase-type plasminogen activator (uPA), is a serine protease that plays a crucial role in fibrinolysis by converting plasminogen to plasmin. Plasmin, in turn, degrades fibrin clots. The activity of urokinase can be monitored using **Z-Gly-Gly-Arg-AMC**.



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Fibrinolytic pathway showing urokinase-mediated plasminogen activation and the assay principle.

Experimental Protocols

Thrombin Generation Assay

This assay measures the dynamics of thrombin generation in plasma.

Materials:

- Platelet-poor plasma (PPP) or platelet-rich plasma (PRP)
- **Z-Gly-Gly-Arg-AMC** solution (e.g., 2.5 mM in DMSO)
- Thrombin calibrator
- Trigger solution (e.g., tissue factor and phospholipids)
- Assay buffer (e.g., HEPES buffer containing CaCl₂)
- 96-well black microplate

- Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

- Pre-warm the plate reader to 37°C.
- In the microplate wells, add 80 µL of plasma.
- Add 20 µL of trigger solution or thrombin calibrator to the appropriate wells.
- Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes).
- Initiate the reaction by adding 20 µL of a pre-warmed mixture of **Z-Gly-Gly-Arg-AMC** and CaCl₂ solution.
- Immediately place the plate in the reader and measure fluorescence kinetically for 60-90 minutes.

Data Analysis: The fluorescence data is converted to thrombin concentration using the calibrator. Key parameters derived from the resulting thrombogram include:

- Lag Time: Time to the start of thrombin generation.
- Endogenous Thrombin Potential (ETP): The total amount of thrombin generated (area under the curve).
- Peak Thrombin: The maximum thrombin concentration.
- Time to Peak: The time taken to reach the peak thrombin concentration.

Urokinase Activity Assay

This assay quantifies the enzymatic activity of urokinase in various samples.

Materials:

- Sample containing urokinase (e.g., cell lysate, purified enzyme)
- **Z-Gly-Gly-Arg-AMC** solution

- Urokinase standard
- Assay buffer (e.g., Tris-HCl)
- 96-well black microplate
- Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

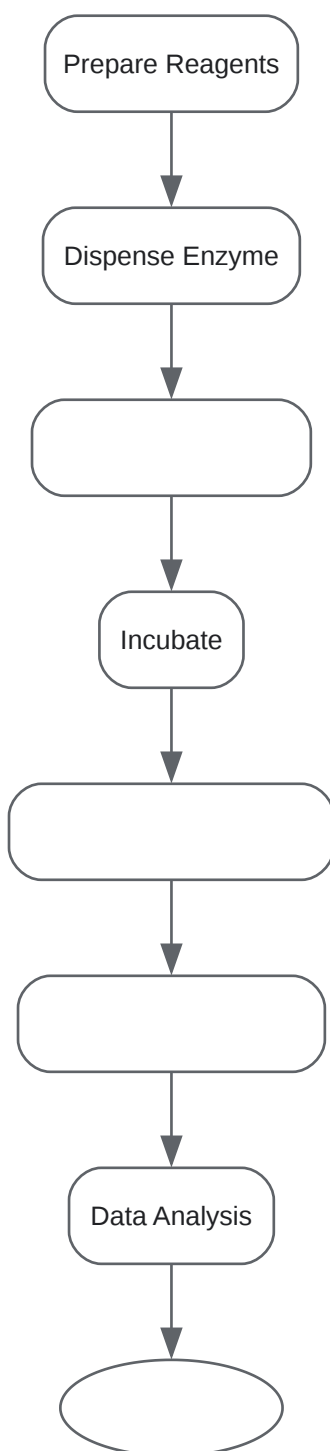
Procedure:

- Prepare a standard curve using the urokinase standard.
- Add 50 µL of sample or standard to the wells of the microplate.
- Add 50 µL of **Z-Gly-Gly-Arg-AMC** solution to all wells to start the reaction.
- Incubate the plate at a controlled temperature (e.g., 37°C).
- Measure the fluorescence intensity at various time points or kinetically.

Data Analysis: The rate of increase in fluorescence is proportional to the urokinase activity. The activity in the unknown samples is calculated by comparing their reaction rates to the standard curve.

Workflow for Enzyme Inhibition Screening

Z-Gly-Gly-Arg-AMC is also a valuable tool for screening potential inhibitors of serine proteases.



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